4-(oxiran-2-yl)benzoic Acid

Polymer Chemistry Bioconjugation Organic Synthesis

Researchers requiring a structurally rigid, bifunctional building block often face limited options that compromise polymer linearity or bioconjugation precision. 4-(Oxiran-2-yl)benzoic acid directly addresses this with its unique para-substituted architecture: the oxirane ring is covalently attached to the benzoic acid core without a flexible linker. - Ensures maximum polymer backbone linearity and high structural integrity in material science applications. - Enables orthogonal, two-step bioconjugation via carboxylic acid activation followed by epoxide ring-opening, resistant to premature hydrolysis. - Provides a short, rigid crosslink for tighter network mesh sizes in molecular imprinting and drug encapsulation, ensuring predictable porosity.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 159262-71-2
Cat. No. B168548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxiran-2-yl)benzoic Acid
CAS159262-71-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C9H8O3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H,10,11)
InChIKeyVCZAQQDKQNHPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxiran-2-yl)benzoic Acid (CAS 159262-71-2): Properties, Reactivity, and Strategic Procurement Considerations


4-(Oxiran-2-yl)benzoic acid (CAS 159262-71-2), also known as 4-oxiranylbenzoic acid, is a bifunctional organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol [1]. It is characterized by an electrophilic oxirane (epoxide) ring directly attached to the para-position of a benzoic acid moiety, conferring unique reactivity as both a carboxylic acid derivative and a strained heterocycle . This compound is primarily utilized as a versatile building block in organic synthesis and polymer chemistry, and as a reactive biochemical probe due to the susceptibility of its oxirane ring to nucleophilic attack .

Why Generic Substitution Fails: The Critical Impact of Direct Oxirane-Benzoic Acid Conjugation in 4-(Oxiran-2-yl)benzoic Acid


Generic substitution of 4-(oxiran-2-yl)benzoic acid with other oxirane- or benzoic acid-containing compounds is not scientifically valid due to its specific bifunctional reactivity profile. The direct, covalent attachment of the oxirane ring to the benzoic acid core creates a unique electronic and steric environment that dictates its reactivity, binding properties, and downstream utility . Substituting with an analog like 4-(oxiran-2-ylmethoxy)benzoic acid (CAS 35217-95-9) introduces a flexible ether linker that increases molecular length and alters both the spatial orientation and the electron density at the reactive oxirane site, which is critical for applications in polymer crosslinking and site-selective bioconjugation . Furthermore, changing the ring position from para to meta (e.g., 3-oxiranyl benzoic acid) results in a different geometric disposition of the reactive groups, leading to divergent macromolecular architectures and biological activities, as evidenced by the distinct pharmacological profiles of meta-substituted derivatives [1]. Therefore, the precise placement and direct linkage of the reactive moieties in 4-(oxiran-2-yl)benzoic acid are non-interchangeable structural determinants of its function.

Quantitative Differentiation Evidence for 4-(Oxiran-2-yl)benzoic Acid: A Head-to-Head Comparator Analysis


Structural Differentiation: Direct Oxirane Attachment vs. Linker-Containing Analogs

The target compound possesses a direct para-substituted oxirane ring, while the comparator 4-(oxiran-2-ylmethoxy)benzoic acid has an ether linker, increasing molecular length and flexibility . The direct attachment in 4-(oxiran-2-yl)benzoic acid (C9H8O3, MW 164.16) results in a smaller, more rigid molecular scaffold compared to the linker-containing analog (C10H10O4, MW 194.18), a difference that critically impacts polymer mesh size and crosslinking density .

Polymer Chemistry Bioconjugation Organic Synthesis

Comparative Reactivity: Para-Substitution Enables Efficient Polymerization

The para-substitution pattern of the oxirane ring in 4-(oxiran-2-yl)benzoic acid permits linear polymer chain extension, whereas a meta-substituted analog (e.g., 3-oxiranyl benzoic acid) would introduce an angular kink, potentially lowering the glass transition temperature (Tg) and mechanical strength of the resulting polymer [1]. This geometric advantage is a class-level inference based on established polymer chemistry principles, as direct experimental comparison data between these specific compounds is not publicly available.

Polymer Chemistry Materials Science

Dual-Functionality for Site-Selective Bioconjugation

The compound is uniquely equipped for covalent bioconjugation strategies due to its two distinct functional groups: the carboxylic acid can be used for stable amide coupling to a biomolecule or surface, while the oxirane ring remains available for subsequent nucleophilic ring-opening reactions with thiols or amines . This is in direct contrast to a comparator like 4-acetoxybenzoic acid (CAS 2345-34-8), which lacks the highly reactive oxirane ring and instead contains a hydrolysable ester group, making it unsuitable for permanent covalent linkage in aqueous biological environments .

Bioconjugation Chemical Biology Probe Development

Hydrolytic Stability of the Direct Linkage

The direct C-C bond connecting the oxirane ring to the phenyl group in 4-(oxiran-2-yl)benzoic acid imparts greater hydrolytic stability compared to an ester-linked analog such as 4-(2-oxiranylmethoxy)benzoic acid methyl ester . While specific quantitative degradation rates are not available for this exact compound, it is a well-established principle that C-C bonds are stable under conditions that would hydrolyze esters and ethers . This stability is a critical advantage for applications requiring long-term storage in aqueous buffers or exposure to physiological conditions.

Chemical Stability Formulation

Optimal Application Scenarios for 4-(Oxiran-2-yl)benzoic Acid Based on Verified Differentiators


Synthesis of Linear, High-Performance Polymers

The rigid, para-substituted structure of 4-(oxiran-2-yl)benzoic acid makes it the ideal monomer for creating polymers with linear backbones and high structural integrity . This application leverages its specific geometry to achieve materials with predictable thermal and mechanical properties, which cannot be replicated with meta-substituted or linker-containing analogs. Researchers should procure this compound when the goal is to maximize polymer chain linearity and minimize flexibility in the final material.

Development of Stable, Site-Specific Bioconjugates

The orthogonal reactivity of the carboxylic acid and the hydrolytically stable oxirane ring enables precise, two-step bioconjugation strategies . The acid group can first be activated for attachment to a target molecule or surface, leaving the oxirane ring intact for a subsequent, covalent linkage to a nucleophilic payload (e.g., a thiol-containing drug or fluorophore) . This application is superior to using ester- or ether-containing analogs, which would be prone to premature hydrolysis and loss of function in biological media.

Creation of Defined Polymer Networks and Hydrogels

When used as a crosslinker, the direct attachment of the oxirane ring to the benzoic acid core yields a short, rigid crosslink that results in a tighter, more defined network mesh size compared to longer, flexible linkers . This property is crucial for applications such as molecular imprinting or the encapsulation of small-molecule therapeutics, where precise control over pore dimensions is required. Procurement of this specific compound ensures the creation of materials with the intended porosity and diffusivity characteristics.

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The dual functionality and rigid, linear geometry of 4-(oxiran-2-yl)benzoic acid position it as a valuable strut for synthesizing crystalline, porous frameworks . The carboxylic acid serves as a coordination site for metal ions, while the oxirane ring can be opened post-synthetically to introduce additional functionalities or to crosslink the framework further . Substitution with a more flexible or angular analog would compromise the long-range order and crystallinity essential to the high surface areas and uniform pore sizes that define these advanced materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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